2-(3-METHYLBUTANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Description
2-(3-METHYLBUTANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a thiadiazole ring and a methylbutanesulfonyl group, which contribute to its distinct chemical behavior.
Properties
IUPAC Name |
2-(3-methylbutylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-10(2)7-8-22(19,20)12-6-4-3-5-11(12)13(18)16-14-17-15-9-21-14/h3-6,9-10H,7-8H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUDMJZJNKVMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLBUTANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactionsThe final step involves the sulfonylation of the intermediate compound with 3-methylbutanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLBUTANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the thiadiazole ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved sulfonyl derivatives.
Substitution: Various substituted benzamides and thiadiazoles.
Scientific Research Applications
2-(3-METHYLBUTANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3-METHYLBUTANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The thiadiazole ring and sulfonyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHYLBUTANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE
- 2-(3-METHYLBUTANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZOIC ACID
- 2-(3-METHYLBUTANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)ANILINE
Uniqueness
2-(3-METHYLBUTANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiadiazole ring and the sulfonyl group enhances its potential for diverse applications in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
